molecular formula C18H28O B1263080 5-(1-Oxopropan-2-yl)isolongifol-5-ene

5-(1-Oxopropan-2-yl)isolongifol-5-ene

Cat. No. B1263080
M. Wt: 260.4 g/mol
InChI Key: UZEYTOTWRRZDNB-UAGUUWOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-oxopropan-2-yl)isolongifol-5-ene is an isolongifolane sesquiterpenoid. It has a role as a fragrance.

Scientific Research Applications

Anticancer Potential

5-(1-Oxopropan-2-yl)isolongifol-5-ene derivatives have shown promise in anticancer research. A study by Kassem et al. (2019) synthesized a series of derivatives based on N1,N3-bis (1-oxopropan-2-yl) isophthalamide, which exhibited significant cytotoxic potentiality against colon, lung, and breast tumor cell lines. The compound demonstrated specificity in anticancer activity with a safe response on normal cell lines. Molecular docking studies provided insights into the structural features contributing to this activity, suggesting the potential for these compounds in cancer therapy (Kassem et al., 2019).

Neuroprotective Effects

Isolongifolene, a tricyclic sesquiterpene related to 5-(1-Oxopropan-2-yl)isolongifol-5-ene, has been studied for its neuroprotective effects. Balakrishnan et al. (2018) investigated the protective effects of isolongifolene against rotenone-induced mitochondrial dysfunction, oxidative stress, and apoptosis in SH-SY5Y human neuroblastoma cells. The study found that isolongifolene significantly alleviated rotenone-induced cytotoxicity and oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases (Balakrishnan et al., 2018).

Corrosion Inhibition

Research by Chadli et al. (2017) explored the use of aza-pseudopeptides, including 2-(1-(3-methyl-5,6-dihydropyridazin-1(2H)-yl)-1-oxopropan-2-yl)isoindoline-1,3-dione, as corrosion inhibitors for mild steel in acidic environments. These compounds showed high efficiency in preventing corrosion, with their performance being studied through various electrochemical and quantum chemical analyses. This highlights the potential application of such compounds in protecting metals from corrosion (Chadli et al., 2017).

properties

Product Name

5-(1-Oxopropan-2-yl)isolongifol-5-ene

Molecular Formula

C18H28O

Molecular Weight

260.4 g/mol

IUPAC Name

2-[(1R,8S)-2,2,7,7-tetramethyl-5-tricyclo[6.2.1.01,6]undec-5-enyl]propanal

InChI

InChI=1S/C18H28O/c1-12(11-19)14-7-8-16(2,3)18-9-6-13(10-18)17(4,5)15(14)18/h11-13H,6-10H2,1-5H3/t12?,13-,18-/m0/s1

InChI Key

UZEYTOTWRRZDNB-UAGUUWOPSA-N

Isomeric SMILES

CC(C=O)C1=C2[C@@]3(CC[C@@H](C3)C2(C)C)C(CC1)(C)C

Canonical SMILES

CC(C=O)C1=C2C(C3CCC2(C3)C(CC1)(C)C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-Oxopropan-2-yl)isolongifol-5-ene
Reactant of Route 2
5-(1-Oxopropan-2-yl)isolongifol-5-ene
Reactant of Route 3
5-(1-Oxopropan-2-yl)isolongifol-5-ene
Reactant of Route 4
5-(1-Oxopropan-2-yl)isolongifol-5-ene
Reactant of Route 5
5-(1-Oxopropan-2-yl)isolongifol-5-ene
Reactant of Route 6
5-(1-Oxopropan-2-yl)isolongifol-5-ene

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